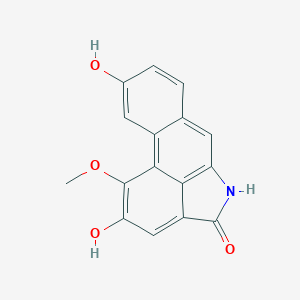

Aristolactam A IIIa

Beschreibung

Eigenschaften

IUPAC Name |

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXGXKFPTAJYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aristolactam A IIIa: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aristolactam A IIIa, a phenanthrene alkaloid with notable biological activities. The document details its natural occurrences, comprehensive isolation protocols, and the molecular pathways it influences, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in plants of the Aristolochiaceae family, particularly within the genus Aristolochia. However, its presence has also been reported in other plant families, including Annonaceae, Monimaceae, Menispermaceae, and Piperaceae.[1] This wide distribution suggests a conserved biosynthetic pathway for this class of compounds across different plant lineages.

The following table summarizes the known natural sources of this compound, providing a reference for researchers seeking to isolate this compound.

| Family | Genus | Species | Plant Part | Reference |

| Aristolochiaceae | Aristolochia | Aristolochia gigantea | Stems | [2][3][4] |

| Aristolochiaceae | Aristolochia | Aristolochia moupinensis | Not Specified | |

| Aristolochiaceae | Aristolochia | Aristolochia cathcartii | Not Specified | |

| Aristolochiaceae | Aristolochia | Aristolochia contorta | Roots | [5] |

| Aristolochiaceae | Aristolochia | Aristolochia maurorum | Roots and Aerial Parts | [6] |

| Piperaceae | Piper | Piper wallichii | Not Specified | [7] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process combining solvent extraction and chromatographic techniques. The general workflow is depicted in the diagram below.

Detailed Experimental Protocols

This section provides a synthesis of methodologies reported in the literature for the isolation of this compound.

Protocol 1: Isolation from Aristolochia gigantea

-

Extraction: The dried and powdered stems of Aristolochia gigantea are extracted with ethanol. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.[3]

-

Chromatography and Partition Procedures: The crude extract is subjected to a series of chromatography and partition procedures to isolate the target compound.[3] While specific details of the partitioning are not extensively described, a common subsequent step is column chromatography.

-

Spectroscopic Analysis: The final identification and structural elucidation of Aristolactam IIIa are performed using spectroscopic methods, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Protocol 2: General Protocol for Aristolactam Isolation from Aristolochia Species

-

Extraction and Fractionation: A novel method for the purification of aristolactams involves an initial extraction followed by fractionation using an Oligo (ethylene glycol) separation column. This column is reported to have a "clustering function" for compounds with similar structures.[8]

-

Preparative HPLC: The fractions containing aristolactams are then purified using a four-channel parallel preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 separation column.[8] This high-throughput approach allows for the simultaneous purification of multiple compounds.

-

Structure Confirmation: The identity of the isolated compounds is confirmed using Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), Proton NMR (¹H NMR), and Carbon-13 NMR (¹³C NMR).[8]

Protocol 3: Isolation from Aristolochia bracteolata

While this protocol focuses on aristolochic acids, the methodology is relevant for the co-isolation of aristolactams.

-

Extraction: The plant material is defatted with petroleum ether, and the residue is then extracted with methanol. The methanol extract is subsequently partitioned with chloroform.[9]

-

Column Chromatography: The chloroform extract is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol.[9]

-

Preparative Thin Layer Chromatography (PTLC): Fractions rich in the target compounds are further purified by PTLC.[9]

-

HPLC Analysis: The purity and quantification of the isolated compounds are determined by HPLC using a C18 column with a mobile phase of 1% acetic acid and methanol (40:60) at a flow rate of 1.0 ml/min, with UV detection at 250 nm.[9]

Quantitative Data

Quantitative data on the isolation of this compound is limited in the literature. The following table summarizes the available data.

| Natural Source | Plant Part | Method | Yield/Content | Purity | Reference |

| Piper wallichii | Not Specified | HPLC | 0.047-0.059 mg/g dry weight | Not Specified | [7] |

| Aristolochia bracteolata | Not Specified | Centrifugal Partition Chromatography | 35.1 mg from 5g crude extract (aristolochic acid IIIa) | >95% | [10] |

Biological Activities and Signaling Pathways

This compound exhibits significant cytotoxic activity against various cancer cell lines.[6] Its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.[6][11][12]

Induction of Apoptosis

This compound triggers programmed cell death, or apoptosis, in cancer cells. A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP), a marker for caspase activation.[11] The apoptotic cascade initiated by this compound likely involves the activation of a series of caspases, which are cysteine proteases that execute the apoptotic process.

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M transition phase.[6] This arrest is often mediated by the activation of DNA damage checkpoint pathways. Key players in this process include the ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2) proteins, which in turn can lead to the upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[13][14] p21 can then inhibit the activity of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis.

Conclusion

This compound is a promising natural product with significant potential for further investigation in the context of cancer therapy. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis and cell cycle arrest, provides a strong rationale for its continued study in preclinical and potentially clinical settings. Further research is warranted to optimize isolation yields, fully characterize its pharmacological profile, and explore its therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

The Discovery and History of Aristolactam A IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam A IIIa is a naturally occurring phenanthrene lactam alkaloid belonging to the aristolactam class of compounds. First isolated from members of the Aristolochia genus, this molecule has garnered significant interest within the scientific community due to its notable biological activities, particularly its potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound, intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Discovery and History

The journey of this compound began with the broader exploration of the chemical constituents of the Aristolochiaceae family of plants, which have a long history of use in traditional medicine. The first definitive isolation and characterization of this compound is attributed to Hector A. Priestap in his 1985 publication in Phytochemistry. In this seminal work, Priestap detailed the isolation of seven aristolactams, including this compound, from the plant Aristolochia argentina. The structure of the compound was elucidated through a combination of spectroscopic techniques, including UV-Vis, IR, ¹H-NMR, and mass spectrometry.

Following its initial discovery, this compound has been identified in various other Aristolochia species, such as Aristolochia gigantea, Aristolochia moupinensis, and Aristolochia cathcartii, as well as in other plant families like Annonaceae and Piperaceae.[1][2] The recurring presence of this compound in distinct plant species has spurred further investigation into its biosynthesis and ecological role.

Physicochemical Properties and Structure Elucidation

The structural elucidation of this compound was a critical step in understanding its chemical nature and potential biological activity. The initial characterization by Priestap and subsequent studies have established its chemical formula as C₁₇H₁₁NO₄. Spectroscopic data were instrumental in this process.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| UV-Vis (MeOH) | λmax (log ε): 242 (4.52), 258 (4.48), 290 (4.08), 330 (3.78), 395 (3.85) nm |

| IR (KBr) | νmax: 3450 (N-H), 1700 (C=O, lactam), 1620, 1580, 1500 (aromatic) cm⁻¹ |

| ¹H-NMR (DMSO-d₆) | δ 10.8 (s, 1H, NH), 8.5-7.0 (m, 5H, Ar-H), 6.2 (s, 2H, -O-CH₂-O-), 4.1 (s, 3H, -OCH₃) |

| Mass Spectrometry (EI-MS) | m/z (%): 293 [M]⁺ (100), 264 (20), 236 (15) |

Biological Activity and Mechanism of Action

The primary biological activity of this compound that has attracted significant scientific attention is its cytotoxicity against cancer cells. It has demonstrated inhibitory effects on a range of human cancer cell lines.[3]

Table 2: Cytotoxic Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 7.5 | [3] |

| A549 | Lung Cancer | 15.2 | [3] |

| HGC | Gastric Cancer | 28.7 | [3] |

| HCT-8/V | Drug-Resistant Colon Cancer | 3.55 | [3] |

The mechanism underlying the cytotoxic effects of this compound involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[3] A key molecular target of this compound has been identified as Polo-like kinase 1 (PLK-1), a serine/threonine kinase that plays a crucial role in the regulation of mitosis.

Inhibition of PLK-1 by this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest. This arrest activates the p53 tumor suppressor pathway, which in turn modulates the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it leads to an increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This event triggers the activation of a caspase cascade, ultimately leading to the execution of apoptosis.[4][5]

Experimental Protocols

Isolation of this compound from Aristolochia argentina

The following is a representative protocol for the isolation of this compound, adapted from the work of Priestap.

Detailed Steps:

-

Extraction: The dried and powdered aerial parts of Aristolochia argentina are macerated with methanol at room temperature for 72 hours.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using a sequence of solvents with increasing polarity (e.g., hexane, chloroform, and ethyl acetate). The chloroform fraction is typically enriched with aristolactams.

-

Chromatography: The chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative TLC.

-

Crystallization: The purified compound is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound. The typical yield from the dried plant material is in the range of 0.01-0.05%.

Total Synthesis of this compound

Several synthetic routes to aristolactams have been developed. A common strategy involves the construction of the phenanthrene core via a Pschorr cyclization or a Suzuki coupling reaction, followed by the formation of the lactam ring. The following is a generalized workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polo-like kinase 1 inhibitors, mitotic stress and the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Spectroscopic Profile of Aristolactam A IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aristolactam A IIIa, a naturally occurring alkaloid belonging to the aristolactam class. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.

Spectroscopic Data

The structural elucidation of this compound is dependent on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the available quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.62 | s | - |

| H-5 | 7.97 | d | 2.5 |

| H-7 | 7.10 | dd | 2.5, 8.5 |

| H-8 | 7.79 | d | 8.5 |

| H-9 | 7.05 | s | - |

| OCH₂O | 6.48 | s | - |

| NH | 10.65 | s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Note: These are predicted values based on the analysis of related aristolactam structures and may vary from experimental data.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~115-120 |

| C-1a | ~125-130 |

| C-2 | ~110-115 |

| C-3 | ~145-150 |

| C-3a | ~120-125 |

| C-4 | ~140-145 |

| C-4a | ~125-130 |

| C-5 | ~110-115 |

| C-6 | ~120-125 |

| C-7 | ~125-130 |

| C-8 | ~115-120 |

| C-9 | ~100-105 |

| C=O | ~165-170 |

| OCH₂O | ~100-105 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands would be indicative of the lactam and aromatic functionalities.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (lactam) | ~3400-3200 |

| C=O stretch (lactam) | ~1680-1650 |

| C=C stretch (aromatic) | ~1600, ~1475 |

| C-O stretch (ether) | ~1250-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. The MS¹ and MS² spectra for Aristolactam AIIIa have been reported[1].

Table 4: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M+H]⁺ | 282.0761 |

Experimental Protocols

The following are detailed methodologies that are typically employed for the spectroscopic analysis of aristolactam compounds and are presumed to be applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Approximately 1-5 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Standard one-dimensional ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often conducted.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet.

-

Thin Film: The sample is dissolved in a volatile solvent (e.g., chloroform or methanol), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

-

Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution may be infused directly into the mass spectrometer or injected into the LC system.

-

Data Acquisition:

-

Full Scan (MS¹): The instrument is set to scan a wide mass range to detect the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS or MS²): The molecular ion is selected and fragmented to produce a characteristic fragmentation pattern, which can aid in structural elucidation. The collision energy is optimized to produce informative fragment ions.

-

Workflow for Spectroscopic Analysis

As no specific signaling pathways involving this compound have been detailed in the scientific literature, the following diagram illustrates a general experimental workflow for the isolation and spectroscopic identification of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

The Biosynthesis of Aristolactam A IIIa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Aristolactam A IIIa, a metabolite of the nephrotoxic and carcinogenic compound, Aristolochic Acid IIIa. Understanding this pathway is critical for assessing the toxicological risks associated with exposure to aristolochic acids and for the development of potential therapeutic interventions.

Core Biosynthetic Pathway

The biosynthesis of this compound is a metabolic conversion process from its precursor, Aristolochic Acid IIIa. This transformation is primarily a nitroreduction reaction, a key step in both the bioactivation and detoxification of aristolochic acids.

Precursor: Aristolochic Acid IIIa

Aristolochic Acid IIIa is a nitrophenanthrene carboxylic acid found in various species of the Aristolochia plant genus. The biosynthesis of aristolochic acids themselves is thought to originate from benzylisoquinoline alkaloids (BIAs), though the complete pathway from primary metabolites is not yet fully elucidated.

Key Enzymatic Conversion: Nitroreduction

The conversion of the nitro group (-NO2) on Aristolochic Acid IIIa to the lactam ring characteristic of this compound is catalyzed by a group of enzymes with nitroreductase activity. This is a critical step that can lead to the formation of reactive intermediates capable of forming DNA adducts, which are implicated in the mutagenic and carcinogenic effects of aristolochic acids.

The primary enzymes involved in the nitroreduction of aristolochic acids are:

-

Cytochrome P450 (CYP) Enzymes: Specifically, CYP1A1 and CYP1A2, which are primarily located in the liver, have been shown to catalyze the reduction of aristolochic acids.[1][2]

-

NAD(P)H:quinone oxidoreductase (NQO1): This cytosolic enzyme is a major contributor to the nitroreduction of aristolochic acids in various tissues.[2][3]

-

Other Cellular Nitroreductases: Various other cellular enzymes with nitroreductase capabilities may also contribute to this metabolic conversion.

The reduction is a multi-step process that proceeds through a nitroso intermediate to a hydroxylamine, which then cyclizes to form the aristolactam ring.

Quantitative Data

Specific quantitative data for the enzymatic conversion of Aristolochic Acid IIIa to this compound, such as enzyme kinetics (Km, Vmax) and reaction yields, are not extensively reported in the literature. The majority of studies have focused on the more abundant Aristolochic Acid I and II. However, data on the occurrence of these compounds in plant materials provide some context.

| Compound | Plant Source | Concentration (µg/g) | Reference |

| Aristolochic Acid IIIa | Aristolochia contorta | Not explicitly quantified | [4] |

| Aristolactam IIIa | Aristolochia gigantea | Not explicitly quantified | [5] |

| Aristolochic Acid IIIa | Asarum heterotropoides | Not Detected | [6] |

| Aristolactam IIIa | Aristolochia moupinensis | Present | [7] |

| Aristolactam IIIa | Aristolochia cathcartii | Present | [7] |

Note: The absence of explicit quantitative data for the biosynthesis highlights a gap in the current research landscape and an opportunity for future investigation.

Experimental Protocols

The following is a generalized protocol for an in vitro assay to study the nitroreduction of Aristolochic Acid IIIa. This protocol is adapted from methods used for studying the metabolism of other aristolochic acids.

Objective: To determine the enzymatic conversion of Aristolochic Acid IIIa to this compound by liver microsomes.

Materials:

-

Aristolochic Acid IIIa (substrate)

-

This compound (standard for HPLC)

-

Rat or human liver microsomes (source of CYP enzymes)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching and HPLC mobile phase)

-

Formic acid (for HPLC mobile phase)

-

High-performance liquid chromatography (HPLC) system with a C18 column and UV or MS detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

Aristolochic Acid IIIa (e.g., 10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). A time-course experiment can be performed to determine the optimal incubation time.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis:

-

Inject the sample onto a C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.

-

Monitor the elution of Aristolochic Acid IIIa and this compound using a UV detector (e.g., at 254 nm and 320 nm) or a mass spectrometer.

-

-

Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with the this compound standard.

Conclusion

The biosynthesis of this compound from Aristolochic Acid IIIa is a critical metabolic pathway mediated primarily by nitroreductase enzymes, including CYP1A1, CYP1A2, and NQO1. While the general pathway is understood, a significant lack of specific quantitative data for this particular aristolochic acid analogue persists. The provided experimental protocol offers a foundational method for researchers to investigate the kinetics and dynamics of this conversion, contributing to a more comprehensive understanding of aristolochic acid metabolism and its toxicological implications. Further research is warranted to elucidate the precise enzymatic parameters and cellular conditions that govern the formation of this compound.

References

- 1. Active Site Mutations as a Suitable Tool Contributing to Explain a Mechanism of Aristolochic Acid I Nitroreduction by Cytochromes P450 1A1, 1A2 and 1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymes metabolizing aristolochic acid and their contribution to the development of aristolochic acid nephropathy and urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of aristolochic acid I on expression of NAD(P)H:quinone oxidoreductase in mice and rats--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissection of Targeting Molecular Mechanisms of Aristolochic Acid-induced Nephrotoxicity via a Combined Deconvolution Strategy of Chemoproteomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Aristolactam A IIIa literature review

An In-depth Technical Guide on Aristolactam A IIIa

Introduction

This compound is a member of the aristolactam class of alkaloids, which are characterized by a phenanthrene chromophore.[1] These compounds are predominantly isolated from plants of the Aristolochia genus, which have a long history of use in traditional medicine.[1][2] However, due to the structural similarity of aristolactams to the nephrotoxic and carcinogenic aristolochic acids, there is significant interest in their biological activities and toxicological profiles.[3][4] This document provides a comprehensive review of the available scientific literature on this compound, focusing on its biological effects, quantitative data, and the experimental methods used for its study.

Biological Activities

This compound has been reported to exhibit a range of biological activities, with a primary focus on its cytotoxic and genotoxic effects. Research has shown that it can induce apoptosis and cause cell cycle arrest in the G2/M phase in cancer cells.[5] It has been identified as a potential contributor to the cytotoxic and genotoxic activity of extracts from various Aristolochia species when tested on human kidney (HK-2) cells.[5] The aristolactam family of compounds, in general, has been noted for anti-inflammatory, antiplatelet, antimycobacterial, and neuro-protective properties.[6]

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following table summarizes the available data.

| Compound | Cell Line | Assay Type | Result | Reference |

| Aristolactam AIIIa | A-549 (Human lung carcinoma) | Cytotoxicity | IC₅₀ = 2.40 x 10⁻⁵ M | [5] |

| Aristolactam AIIIa | HK-2 (Human kidney) | Cytotoxicity | Concentration-dependent effects observed | [5][7] |

| Aristolactam AIIIa | PANC-1 (Human pancreatic cancer) | Cytotoxicity | IC₅₀ > 2.5 x 10⁻⁵ M | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments involving this compound.

In Vitro Cytotoxicity Assay (CCK8 Method)

This protocol is based on the methodology used to assess the cytotoxicity of aristolochic acid analogues on human kidney cells.[7]

-

Cell Culture: Human kidney epithelial cells (HK-2) are seeded in 96-well plates at a density of 8,000 cells per well and incubated overnight to allow for cell attachment.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared to achieve the desired final concentrations for treatment.

-

Cell Treatment: The culture medium is removed from the wells and replaced with fresh medium containing varying concentrations of this compound. The final concentration of DMSO in the medium should not exceed 1.0% v/v to avoid solvent-induced toxicity.

-

Incubation: The treated cells are incubated for a specified period, typically 24 or 48 hours.

-

Viability Assessment: After incubation, 10% Cell Counting Kit-8 (CCK8) solution is added to each well. The plates are then incubated for an additional 2 hours.

-

Data Acquisition: The absorbance is measured at a wavelength of 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Isolation and Purification of this compound

The following is a general workflow for the isolation of aristolactams from plant material, based on procedures described in the literature.[8]

-

Extraction: Dried and powdered plant material (e.g., stems, roots) is extracted with a solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.

-

Chromatography: The fraction containing aristolactams (often the chloroform-soluble fraction) is further purified using column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the individual compounds.

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification may be achieved through preparative TLC or recrystallization to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.[9]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of this compound research.

Caption: General workflow for the isolation and purification of this compound.

Caption: Postulated mechanism of this compound-induced cytotoxicity.

Caption: Proposed pathway for the genotoxicity of aristolochic compounds.[4]

References

- 1. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Reduction Product of Aristolochic Acid: Implications for the Metabolic Activation of Carcinogenic Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 | MDPI [mdpi.com]

- 6. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Biological Activity of Aristolactam A IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam A IIIa, a phenanthrene lactam alkaloid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its biological activities, with a focus on its anticancer properties. The information presented herein is intended to support further research and drug development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Biological Activity: Anticancer Effects

The primary biological activity of this compound investigated to date is its potent anticancer effect, which is mediated through the induction of cell cycle arrest and apoptosis in cancer cells.

Cytotoxicity

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. Quantitative data from cell viability and proliferation assays are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | SRB | 1.8 | [1] |

| A-549 | Lung Carcinoma | SRB | 2.40 | [1] |

| HGC | Gastric Cancer | SRB | 3.2 | [1] |

| HCT-8/V | Navelbine-resistant Colon Cancer | SRB | 2.5 | [1] |

| PANC-1 | Pancreatic Cancer | Not Specified | 54.7 | [1] |

| HK-2 | Human Kidney (non-cancer) | MTT | >100 (at 24h), 89.3 (at 48h), 67.5 (at 72h) |

Mechanism of Action: Inhibition of Polo-like Kinase 1 (Plk1)

The principal mechanism underlying the anticancer activity of this compound is its function as an inhibitor of Polo-like kinase 1 (Plk1)[1][2]. Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis[1][3]. Overexpression of Plk1 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy[3].

This compound targets the Polo-Box Domain (PBD) of Plk1, which is essential for its subcellular localization and interaction with substrates[1][2]. By inhibiting Plk1, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent apoptosis[1].

Table 2: In Vitro Plk1 Inhibition by this compound

| Target | Assay Type | IC50 (µM) | Reference |

| Recombinant Plk1 | Kinase Assay | 47.5 | [1][4] |

Signaling Pathways and Cellular Events

The inhibition of Plk1 by this compound triggers a cascade of downstream events, culminating in cancer cell death.

G2/M Phase Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle[1]. This mitotic arrest is a direct consequence of Plk1 inhibition, which disrupts the formation of a functional mitotic spindle, a critical step for cell division[1].

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the apoptotic cell death program[1]. A key indicator of this is the cleavage of Poly(ADP-ribose) polymerase (PARP), a substrate of executioner caspases[5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability/Proliferation Assay (SRB Assay)

This protocol is adapted from the methodology used to assess the antiproliferative effects of this compound on various cancer cell lines[1].

-

Cell Seeding: Plate cells in 96-well microtiter plates at the appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution after treatment with this compound, as performed in the key study[1].

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and PI Staining

This protocol describes the detection of apoptosis through the externalization of phosphatidylserine, a hallmark of early apoptosis[5].

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest both floating and adherent cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry immediately.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for PARP Cleavage

This protocol is used to detect the cleavage of PARP, a key event in apoptosis[5].

-

Protein Extraction: Treat cells with this compound. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP that can detect both the full-length and cleaved forms.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.

Conclusion

This compound demonstrates significant potential as an anticancer agent. Its well-defined mechanism of action, centered on the inhibition of the critical mitotic regulator Plk1, provides a strong rationale for its further development. This technical guide consolidates the current understanding of its biological activity, offering a foundation for future preclinical and clinical investigations. The provided experimental protocols are intended to aid researchers in validating and expanding upon these findings. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound and to identify potential biomarkers for patient selection.

References

- 1. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Aristolactam AIIIa: A Comprehensive Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIa is a naturally occurring phenanthrene lactam alkaloid found in various plant species, notably from the Aristolochiaceae family. It is also a metabolite of aristolochic acid, a compound known for its nephrotoxic and carcinogenic properties[1][2]. Despite its origin, Aristolactam AIIIa has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current theories and experimental evidence surrounding the mechanisms of action of Aristolactam AIIIa, with a primary focus on its anticancer properties. Information on its anti-inflammatory, and anti-HIV activities is also presented. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

The most extensively studied biological effect of Aristolactam AIIIa is its potent anticancer activity against a range of human cancer cell lines. The proposed mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through the inhibition of key cellular enzymes.

Inhibition of Polo-Like Kinase 1 (Plk1)

A primary mechanism underlying the anticancer effects of Aristolactam AIIIa is its ability to inhibit Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in the regulation of mitotic progression[3][4].

Aristolactam AIIIa has been shown to target both the catalytic domain and the Polo-Box Domain (PBD) of Plk1[3][4]. Inhibition of Plk1 disrupts the formation of the mitotic spindle, leading to mitotic arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP) by caspases[5].

Caption: Plk1 Inhibition Pathway of Aristolactam AIIIa.

Double-Blockade of NQO1 and TXNRD1

Recent research suggests that Aristolactam AIIIa may also exert its anticancer effects, particularly in drug-resistant cancers, through the dual inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1) and Thioredoxin Reductase 1 (TXNRD1)[6]. These enzymes are critical components of the cellular antioxidant defense system and are often overexpressed in cancer cells, contributing to drug resistance. While the precise mechanism of inhibition is still under investigation, it is hypothesized that blocking these enzymes leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Aristolactam AIIIa have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 7-30 | [7] |

| A549 | Lung Cancer | 7-30 | [7] |

| HGC | Stomach Cancer | 7-30 | [7] |

| HCT-8/V | Drug-Resistant Colon Cancer | 3.55 | [7] |

| A-549 | Lung Cancer | 24 | [8] |

Experimental Protocols

This protocol is used to determine the cytotoxic effects of Aristolactam AIIIa and to calculate its IC50 values[4].

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of Aristolactam AIIIa for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by sigmoidal dose-response curve fitting.

This protocol is used to assess the effect of Aristolactam AIIIa on cell cycle progression[7][9][10].

-

Cell Treatment: Culture cells with Aristolactam AIIIa at a concentration around its IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol is used to quantify the induction of apoptosis by Aristolactam AIIIa[5].

-

Cell Treatment: Treat cells with Aristolactam AIIIa for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

This protocol is used to detect a key biochemical marker of apoptosis[5][11].

-

Protein Extraction: Treat cells with Aristolactam AIIIa, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for PARP, which recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the 89 kDa band indicates PARP cleavage and apoptosis.

Caption: General Experimental Workflow for Anticancer Evaluation.

Anti-inflammatory Activity

Aristolactams, as a class of compounds, have been reported to possess anti-inflammatory properties[12]. While the specific mechanisms of Aristolactam AIIIa are less defined than its anticancer effects, it is plausible that it modulates key inflammatory signaling pathways. A primary target for anti-inflammatory drugs is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines[13][14][15]. Future research is needed to elucidate whether Aristolactam AIIIa directly or indirectly inhibits NF-κB activation and subsequent inflammatory responses.

Anti-HIV Activity

Interestingly, derivatives of aristolactam have been identified as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) infection[16][17][18].

Inhibition of Tat-Mediated Viral Transcription

The proposed mechanism of action for these aristolactam derivatives involves the specific inhibition of Tat-mediated viral transcription[16][17]. The HIV-1 Tat protein is a potent trans-activator that is essential for viral gene expression and replication. By interfering with the function of Tat, these compounds effectively block the HIV-1 replication cycle. This mode of action is distinct from many existing antiretroviral drugs that target viral enzymes like reverse transcriptase or integrase.

Caption: Anti-HIV Mechanism of Aristolactam Derivatives.

Quantitative Data: Anti-HIV Activity of a Derivative

A study on synthetic aristolactam derivatives identified a potent compound with the following activity:

| Compound | Target Cells | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 2¹ | TZM-bl | 1.03 | 16.91 | 16.45 | [17] |

¹1,2,8,9-tetramethoxy-5-(2-(piperidin-1-yl)ethyl)-dibenzo[cd,f]indol-4(5H)-one

Conclusion and Future Directions

Aristolactam AIIIa is a promising natural product with a well-documented and potent anticancer mechanism of action centered on the inhibition of Plk1. Its potential to dually target NQO1 and TXNRD1 opens up new avenues for overcoming drug resistance in cancer therapy. Furthermore, the anti-inflammatory and anti-HIV activities of the aristolactam scaffold highlight its potential as a versatile platform for the development of new therapeutic agents.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: A more detailed elucidation of the signaling pathways downstream of NQO1 and TXNRD1 inhibition by Aristolactam AIIIa is needed. Similarly, the precise molecular targets and pathways involved in its anti-inflammatory and neuroprotective effects require further investigation.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, the efficacy and safety of Aristolactam AIIIa need to be validated in preclinical animal models of cancer, inflammation, and HIV. Given its metabolic relationship to the toxic aristolochic acids, a thorough toxicological evaluation is paramount.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of Aristolactam AIIIa analogs could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. mdpi.com [mdpi.com]

- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Aristolactam Derivatives That Act as Inhibitors of Human Immunodeficiency Virus Type 1 Infection and Replication by Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Aristolactam Derivatives That Act as Inhibitors of Human Immunodeficiency Virus Type 1 Infection and Replication by Targeting Tat-Mediated Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of Aristolactam Derivatives That Act as Inhibitors of Human Immunodeficiency Virus Type 1 Infection and Replication by Targeting Tat-Mediated Viral Transcription [virosin.org]

Potential Therapeutic Targets of Aristolactam A IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam A IIIa, a phenanthrene lactam alkaloid, has emerged as a compound of significant interest in oncological and immunological research. Belonging to the broader class of aristolactams found in various plant species, this compound has demonstrated notable biological activities, primarily as an anti-cancer agent. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, focusing on its mechanism of action, relevant signaling pathways, and available quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity: Targeting the Cell Cycle and Apoptosis

The primary therapeutic potential of this compound lies in its robust anticancer properties. It has been shown to inhibit the proliferation of a range of cancer cell lines, including those resistant to conventional chemotherapeutic agents.

Quantitative Data: In Vitro Cytotoxicity

The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified using assays such as the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µmol/L) |

| HeLa | Cervical Cancer | 7 - 30 |

| A549 | Lung Cancer | 7 - 30 |

| HGC | Gastric Cancer | 7 - 30 |

| HCT-8/V | Navelbine-Resistant Colon Cancer | 3.55 |

These values are derived from in vitro studies and may vary depending on experimental conditions.

Molecular Target: Polo-like Kinase 1 (Plk1)

A key molecular target of this compound is Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] this compound has been identified as a novel inhibitor of Plk1, targeting its Polo-Box Domain (PBD).[2] This inhibition disrupts the normal function of Plk1, leading to downstream effects that culminate in cell cycle arrest and apoptosis.

Signaling Pathways

1. G2/M Cell Cycle Arrest:

Inhibition of Plk1 by this compound disrupts the G2/M transition, a critical checkpoint in the cell cycle. Plk1 is essential for the activation of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inhibiting Plk1, this compound prevents the activation of Cyclin B1/CDK1, leading to an accumulation of cells in the G2/M phase.[3][4]

2. Apoptosis Induction:

The depletion or inhibition of Plk1 is known to trigger the intrinsic apoptotic pathway.[5][6][7] This process involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[6][8] Specifically, p53 can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3), and ultimately, programmed cell death.[5][7][9] Western blot analysis has confirmed the cleavage of PARP in Aristolactam AIIIa-treated HeLa cells, a hallmark of caspase activation and apoptosis.

Anti-inflammatory Activity

Potential Targets and Mechanisms

The anti-inflammatory effects of aristolactams are thought to be mediated through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13] The inhibition of these cytokines can occur through various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator of inflammation.[13] Some aristolactams have been shown to exert their anti-inflammatory effects through an NF-κB-independent mechanism.[12][13] Another potential target is the Cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that mediate inflammation.

Quantitative Data for Related Aristolactams

To provide a comparative context, the IC50 values for the inhibition of TNF-α and IL-6 by Aristolactam I are presented below.

| Compound | Cytokine | IC50 (µM) |

| Aristolactam I | TNF-α | 116.8 ± 83.25[12][13] |

| Aristolactam I | IL-6 | 52 ± 8[12][13] |

These values are for a related compound and should be interpreted with caution as they may not be directly representative of this compound's activity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Plk1, p53, cleaved caspase-3, Bcl-2, Bax, Cyclin B1, CDK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is a technology that is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. Cell cycle analysis is performed by staining the DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

References

- 1. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CDK1-cyclin B1 mediates the inhibition of proliferation induced by omega-3 fatty acids in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tumor suppressor p53 is a regulator of bcl-2 and bax gene expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.waocp.org [journal.waocp.org]

- 10. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aristolactam A IIIa Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

Aristolactam A IIIa, a phenanthrene alkaloid derived from plants of the Aristolochia genus, and its synthetic analogues have garnered significant interest in the scientific community, particularly in the field of oncology. These compounds have demonstrated potent cytotoxic and antitumor activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound derivatives and analogues, focusing on their biological activities, mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.

Biological Activity: Cytotoxicity

The primary biological activity of this compound and its derivatives is their potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and related analogues.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| HeLa | Cervical Cancer | 7-30 | SRB |

| A549 | Lung Cancer | 7-30 | SRB |

| HGC | Gastric Cancer | 7-30 | SRB |

| HCT-8/V | Drug-Resistant Colon Cancer | 3.55 | SRB |

Table 2: Comparative Cytotoxicity of Aristolactam Analogues in HK-2 Renal Cells

| Compound | IC50 (µg/mL) |

| This compound | 1.83 |

| Aristolactam AII | 2.11 |

| Cepharanone B | 2.54 |

Mechanism of Action

The cytotoxic effects of this compound and its analogues are primarily attributed to two key mechanisms: the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at the G2/M phase.

Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells, a process characterized by a series of morphological and biochemical changes culminating in cell death. A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of caspase-3 is a critical step in the execution phase of apoptosis. Evidence suggests that aristolactams mediate their apoptotic effects through a caspase-3-dependent pathway[1]. Western blot analysis has demonstrated the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-established substrate of activated caspase-3, in cells treated with this compound[2]. This cleavage is a hallmark of apoptosis.

Figure 1: Proposed apoptotic pathway induced by this compound.

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle[3]. This arrest prevents the cells from proceeding through mitosis and subsequent cell division. While the precise signaling cascade for this compound is still under investigation, studies on its parent compound, aristolochic acid, have implicated the p53-mediated inactivation of the CDK1/cyclin-B1 complex[4]. It is hypothesized that this compound may trigger a similar DNA damage response, leading to the activation of checkpoint kinases that ultimately inhibit the activity of the CDK1/cyclin-B1 complex, which is essential for entry into mitosis.

Figure 2: Hypothesized G2/M cell cycle arrest pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its analogues.

Synthesis of Aristolactam Derivatives

While a universal, detailed protocol for all derivatives is not feasible, a general synthetic strategy often involves the cyclization of a substituted 2-nitrostyrene derivative. The following is a representative workflow for the synthesis of the aristolactam core.

Figure 3: General workflow for aristolactam synthesis.

Note: Specific reaction conditions, catalysts, and purification methods will vary depending on the desired substitutions on the aromatic rings. Researchers should consult the primary literature for detailed procedures for specific analogues.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay is based on the ability of SRB to bind to protein components of the cell.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).

-

Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid).

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance of the treated, spontaneous release, and maximum release wells.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their potent cytotoxic activity, coupled with their ability to induce apoptosis and cell cycle arrest, underscores their therapeutic relevance. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on elucidating the detailed structure-activity relationships of a broader range of synthetic analogues and further delineating the specific molecular targets and signaling pathways involved in their mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aristolactam A IIIa

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Aristolactam A IIIa, a naturally occurring alkaloid with potential therapeutic applications. The synthesis strategy is based on a concise and efficient two-step methodology involving a ruthenium-catalyzed C-H bond activation/oxidative cyclization followed by a dehydro-Diels-Alder reaction.[1][2]

Introduction

Aristolactams are a class of phenanthrene alkaloids found in plants of the Aristolochiaceae family.[3] These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antiplatelet, and cytotoxic effects.[4][5] this compound, in particular, has demonstrated cytotoxicity against cancer cell lines such as A-549 (human lung carcinoma) and has been suggested to induce apoptosis and cell cycle arrest at the G2/M phase.[6] This protocol offers a robust method for the synthesis of this compound, enabling further investigation into its pharmacological properties and potential as a drug lead.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of a representative 3-methyleneisoindolin-1-one intermediate, which is a crucial precursor for the synthesis of various aristolactam alkaloids.[1][7][8]

| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1. Oxidative Cyclization | N-methyl benzamide, Phenyl vinyl sulfone | [{RuCl2(p-cymene)}2], AgSbF6, Cu(OAc)2·H2O, O2 | Acetic Acid | 120 | 36 | 78 |

Experimental Protocols

Step 1: Synthesis of the 3-Methyleneisoindolin-1-one Intermediate via Ruthenium-Catalyzed Oxidative Cyclization [1][9]

This procedure describes the synthesis of the key 3-methyleneisoindolin-1-one intermediate. To synthesize the specific precursor for this compound, the appropriate substituted benzamide would be required.

Materials:

-

Substituted N-methyl benzamide

-

Phenyl vinyl sulfone

-

[{RuCl2(p-cymene)}2] (5 mol%)

-

AgSbF6 (20 mol%)

-

Cu(OAc)2·H2O (0.5 equiv.)